molecular formula C18H14Cl2N4OS B5471133 N-(4-chlorophenyl)-2-({6-[(4-chlorophenyl)amino]-3-pyridazinyl}thio)acetamide

N-(4-chlorophenyl)-2-({6-[(4-chlorophenyl)amino]-3-pyridazinyl}thio)acetamide

Cat. No.: B5471133
M. Wt: 405.3 g/mol
InChI Key: QDDPWYACNMDZIM-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorophenyl)-2-({6-[(4-chlorophenyl)amino]-3-pyridazinyl}thio)acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a thioether group (-S-), and a pyridazine ring (a six-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the amide group might be introduced via a reaction with an amine and a carboxylic acid or acyl chloride. The thioether group could be introduced via a nucleophilic substitution reaction. The pyridazine ring might be synthesized via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The electron-withdrawing chlorine atoms on the phenyl rings could potentially have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The thioether group could potentially be oxidized to a sulfoxide or sulfone .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the amide could make it somewhat soluble in polar solvents like water. The aromatic rings could contribute to its solubility in nonpolar solvents .

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how it interacts with various proteins or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Without specific toxicity data, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research in chemistry. Such compounds could have potential applications in various areas, including drug discovery, materials science, and chemical biology .

Properties

IUPAC Name

2-[6-(4-chloroanilino)pyridazin-3-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4OS/c19-12-1-5-14(6-2-12)21-16-9-10-18(24-23-16)26-11-17(25)22-15-7-3-13(20)4-8-15/h1-10H,11H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDPWYACNMDZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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